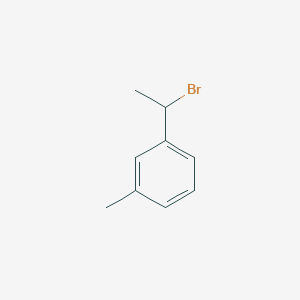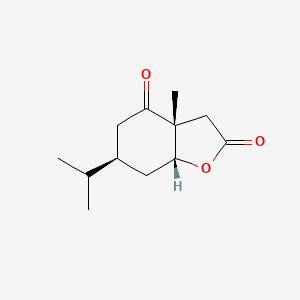![molecular formula C16H23BrN2O4 B3058305 tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate CAS No. 888322-11-0](/img/structure/B3058305.png)
tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate
Descripción general
Descripción
Tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate is a chemical compound with the molecular formula C16H23BrN2O4 and a molecular weight of 387.27 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridyl group (a nitrogen-containing ring), a bromomethyl group (a carbon atom bonded to a bromine atom), and two tert-butoxycarbonyl groups (which contain a carbonyl (C=O) and an oxygen atom bonded to a tert-butyl group) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds containing bromomethyl groups, like this one, are often used in substitution reactions . The bromine atom can be replaced by other groups in these reactions.Aplicaciones Científicas De Investigación
Reactivity and Chemical Transformations
Synthesis of Thienopyrroles : Tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate and its derivatives have been used in the synthesis of thienopyrroles, which are significant in the field of organic chemistry for their potential in creating novel compounds (Brugier, Outurquin, & Paulmier, 2001).
Amino Protecting Group Transformations : The compound has been investigated for its role in the transformation of amino protecting groups, demonstrating its utility in the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).
Preparation of Ether Carbamates : Research has shown that this compound can be used for the preparation of ether carbamates, offering a pathway for the development of novel organic intermediates (Wu, 2011).
Efficient Catalysis in Carbonylation : It serves as an efficient catalyst in the N-tert-butoxycarbonylation of amines, showcasing its versatility in organic synthesis (Chankeshwara & Chakraborti, 2006).
Applications in Organometallic Chemistry
Formation of Chiral Auxiliaries : The compound has been employed in the synthesis of chiral auxiliaries, crucial for asymmetric synthesis in pharmaceutical research (Brenner, Vecchia, Leutert, & Seebach, 2003).
Role in Organometallic Compounds : Studies have shown its efficacy in reactions involving organometallic compounds, further expanding its applications in complex organic syntheses (Yamamoto, Ouchi, & Tanaka, 1995).
Iridium Coordination Chemistry : Research into N-pyridyl imidazolylidenes coordinated to iridium has revealed the importance of tert-butyl groups in affecting the structure and catalysis of such complexes (Specht, Grotjahn, Moore, & Rheingold, 2013).
Synthesis and Protection of Amino Acids
Synthesis of Carbocyclic Analogs : The compound has been used in the synthesis of carbocyclic analogs of 2'-deoxyribonucleotides, demonstrating its importance in nucleoside and nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).
Protection of Amines and Amino Acids : It is extensively used in protecting amines and amino acids, highlighting its role in peptide and protein synthesis (Lebel & Leogane, 2005).
Propiedades
IUPAC Name |
tert-butyl N-[6-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-7-8-11(10-17)18-12/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJIWPFOOZCGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=N1)CBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144525 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888322-11-0 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888322-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058233.png)







